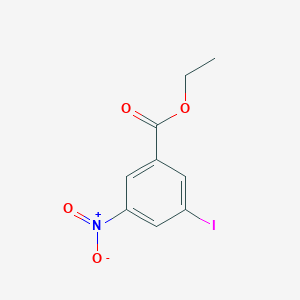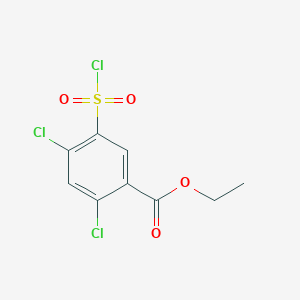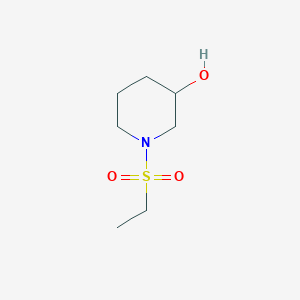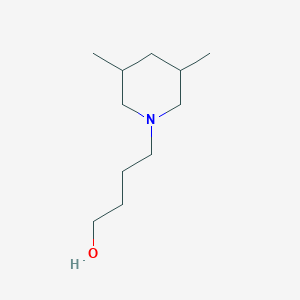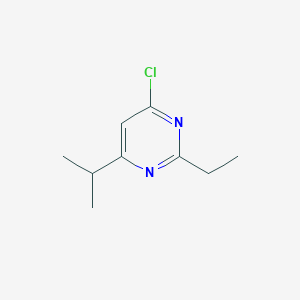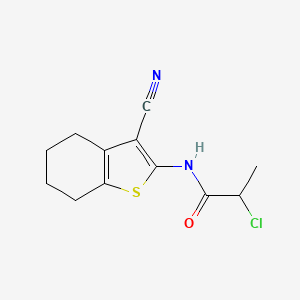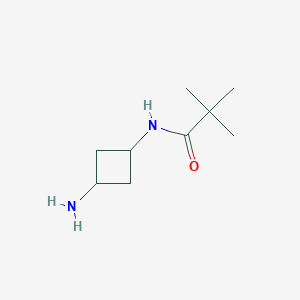
N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide
描述
“N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide” is a compound that contains an amine group (-NH2) attached to a cyclobutyl ring, and a dimethylpropanamide group (C5H11NO). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, compounds with a 3-aminocyclobutyl group have been synthesized through reactions involving efflux pumps .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a cyclobutyl ring, an amine group, and a dimethylpropanamide group. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the presence of the amine and carbamate groups. These groups are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the amine group could influence its solubility and reactivity .作用机制
Target of Action
N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide primarily targets the efflux pumps in bacteria, specifically the AcrAB-TolC efflux pump in E. coli . This pump is responsible for removing a chemically diverse set of antibiotics from the bacterium, contributing to antimicrobial resistance .
Mode of Action
The compound interacts with the periplasmic adapter protein AcrA and the efflux pump AcrB , both components of the AcrAB-TolC efflux pump . It binds to these proteins, potentially interfering with their function and thus enhancing the effectiveness of different antibiotics .
Biochemical Pathways
It is known that efflux pumps like acrab-tolc are involved in thetransport of various substrates across the bacterial cell envelope . By targeting these pumps, the compound could potentially disrupt these transport pathways.
Pharmacokinetics
The compound’smolecular formula is C20H29N7 and it has an average mass of 367.491 Da . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary result of the compound’s action is its potential to enhance the effectiveness of different antibiotics by interfering with the function of efflux pumps . This could limit their effectiveness and suitability for further development .
安全和危害
生化分析
Biochemical Properties
N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminopeptidase N, a membrane-bound peptidase that cleaves amino acids from the N-terminus of oligopeptides . This interaction suggests that this compound may influence protein metabolism and peptide processing.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways . Additionally, it may alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific proteins, such as efflux pump proteins in bacteria, which can influence the transport of antibiotics and other compounds . This binding interaction can lead to the inhibition or activation of these proteins, thereby affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects may be observed at very high doses, indicating the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in amino acid metabolism . These interactions can lead to changes in the levels of specific metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound may be transported across cell membranes by efflux pumps and other transport proteins . Its distribution within tissues can be influenced by its interactions with binding proteins, which can affect its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell, affecting processes such as protein synthesis and degradation.
属性
IUPAC Name |
N-(3-aminocyclobutyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDKPCNKDHWBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386314.png)

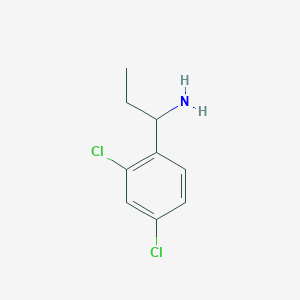
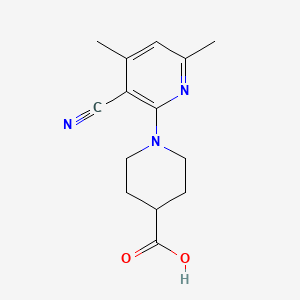

![2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1386321.png)
